3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes both benzene and oxazine rings, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves a multi-step process. One common method includes the cyclization of aromatic aldehydes, ammonium acetate, and substituted amides. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol . Another method involves the Mannich-type condensation reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the one-pot condensation reaction, which minimizes the need for intermediate purification steps and reduces waste. This method can be catalyzed by reusable catalysts such as titanium dioxide nanopowder .
Chemical Reactions Analysis
Types of Reactions
3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share a similar benzopyran structure and exhibit various biological activities.
Oxazine derivatives: These compounds contain the oxazine ring and are known for their pharmacological properties.
Uniqueness
What sets 3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique fused ring system, which combines both benzene and oxazine rings. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(3-phenylpropyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H25NO3/c26-24-20-11-5-4-10-18(20)19-12-13-22-21(23(19)28-24)15-25(16-27-22)14-6-9-17-7-2-1-3-8-17/h1-3,7-8,12-13H,4-6,9-11,14-16H2 |
InChI Key |
JVXNYLRJIPSUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CCCC5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
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